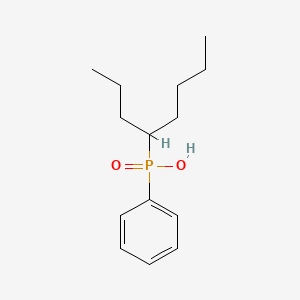

Octan-4-YL(phenyl)phosphinic acid

Description

Context and Significance within Contemporary Organophosphorus Chemistry

Organophosphorus compounds are integral to numerous scientific and industrial endeavors due to their diverse functionalities. These compounds are characterized by the presence of a phosphorus-carbon bond, which imparts a unique set of properties, including varying oxidation states and the capacity for multivalency. Phosphinic acids, in particular, are noted for their structural analogy to phosphates, enabling them to act as stable mimics in biological systems. nih.gov

Octan-4-YL(phenyl)phosphinic acid, with its distinct molecular architecture comprising a chiral octan-4-yl group and an aromatic phenyl ring attached to the phosphorus center, presents a compelling subject for contemporary research. The combination of a long-chain aliphatic group and an aromatic moiety suggests potential applications in areas requiring specific solubility and electronic properties. For instance, the lipophilic octyl chain could enhance solubility in nonpolar media, a desirable trait for applications in catalysis or as a surfactant in the synthesis of colloidal nanocrystals. researchgate.net The phenyl group, on the other hand, can be functionalized to modulate the compound's electronic properties or to serve as a point of attachment to other molecular scaffolds.

The broader significance of investigating novel phosphinic acids like this compound lies in the potential to uncover new functionalities and applications. Research in this area contributes to the development of new synthetic methodologies and a deeper understanding of structure-property relationships in organophosphorus compounds.

Evolution of Phosphinic Acid Research Methodologies Relevant to this compound

The synthesis and characterization of phosphinic acids have evolved significantly over the years, moving from traditional methods to more efficient and sustainable approaches. Historically, the synthesis of phosphinic acid derivatives often involved the reaction of phosphinic chlorides with alcohols or amines. scispace.com While effective, these methods can be limited by the availability and cost of the starting materials and the generation of stoichiometric byproducts. scispace.com

More recent advancements in synthetic organophosphorus chemistry offer a range of methodologies that could be applied to the synthesis of this compound. These include:

Microwave-assisted synthesis: This technique has been shown to facilitate the direct esterification of phosphinic acids with alcohols, offering a more atom-efficient and often solvent-free alternative to traditional methods. scispace.com

Catalytic cross-coupling reactions: Methods such as the Hirao reaction, which involves the palladium-catalyzed cross-coupling of H-phosphinates with aryl halides, provide a powerful tool for the formation of phosphorus-carbon bonds. scispace.com

Electrochemical synthesis: This emerging green chemistry approach utilizes electricity to drive the formation of P-C and P-heteroatom bonds, offering a precise and low-cost method for preparing organophosphorus compounds. beilstein-journals.orgnih.gov

The characterization of novel phosphinic acids like this compound would rely on a suite of modern analytical techniques, as outlined in the table below.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Structural elucidation, determination of connectivity and stereochemistry. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., P=O, P-OH). |

| X-ray Crystallography | Determination of the three-dimensional molecular structure in the solid state. |

Scope and Defined Research Objectives for this compound Investigations

A focused investigation into this compound would encompass a series of well-defined research objectives aimed at thoroughly characterizing the compound and exploring its potential applications. The primary objectives of such a research program are outlined below.

Research Objectives for this compound

| Objective | Description |

| Synthesis and Purification | To develop an efficient and scalable synthetic route to this compound and to establish a robust purification protocol. |

| Structural and Physicochemical Characterization | To fully characterize the molecular structure and physicochemical properties of the compound using a range of spectroscopic and analytical techniques. |

| Exploration of Chemical Reactivity | To investigate the reactivity of the phosphinic acid moiety, including its acidity, potential for esterification and amidation, and its behavior as a ligand in coordination chemistry. |

| Evaluation of Potential Applications | To explore the utility of this compound in areas such as catalysis, materials science (e.g., as a surfactant or functional monomer), and as a building block for more complex molecules. |

The successful completion of these objectives would provide a comprehensive understanding of this compound, contributing valuable knowledge to the field of organophosphorus chemistry and potentially paving the way for new technological applications.

Structure

2D Structure

Properties

CAS No. |

64266-09-7 |

|---|---|

Molecular Formula |

C14H23O2P |

Molecular Weight |

254.30 g/mol |

IUPAC Name |

octan-4-yl(phenyl)phosphinic acid |

InChI |

InChI=1S/C14H23O2P/c1-3-5-10-13(9-4-2)17(15,16)14-11-7-6-8-12-14/h6-8,11-13H,3-5,9-10H2,1-2H3,(H,15,16) |

InChI Key |

PMCVLXWMXXDCEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)P(=O)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octan 4 Yl Phenyl Phosphinic Acid and Its Precursors

Carbon-Phosphorus Bond Formation Strategies in Octan-4-YL(phenyl)phosphinic Acid Synthesis

The construction of the this compound scaffold relies on the sequential or convergent formation of two distinct P-C bonds: one with a phenyl group (P-aryl) and one with an octan-4-yl group (P-alkyl). The methodologies to achieve this vary in their precursors, catalysts, and reaction conditions, each offering unique advantages.

Palladium-Catalyzed Cross-Coupling Approaches for P-Arylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming P-C bonds, particularly for P-arylation. rsc.org In a potential synthesis of this compound, this strategy would be employed to create the phenyl-phosphorus bond. A plausible route involves the coupling of an aryl halide or triflate with a suitable H-phosphinate precursor. For instance, an octan-4-yl H-phosphinate could be coupled with an aryl halide like iodobenzene.

Recent advancements have focused on making these reactions more efficient and milder. For example, a catalyst system formed from tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and a ligand like Xantphos can effectively couple various aryl iodides with secondary phosphine (B1218219) oxides at room temperature with low catalyst loadings (e.g., 1 mol% palladium). organic-chemistry.org While this specific study focused on secondary phosphine oxides, the principle extends to H-phosphinates. A general Pd-catalyzed reaction between anilinium hypophosphite and aromatic electrophiles also provides a direct route to monosubstituted phosphinic acids, which could then be alkylated. organic-chemistry.org

The Hirao reaction, another palladium-catalyzed process, can couple arylboronic acids with P(O)H compounds. acs.org This halogen-free alternative could involve reacting phenylboronic acid with an ester of octyl-H-phosphinic acid. Microwave-assisted conditions have been shown to accelerate these couplings, often without the need for traditional phosphine ligands. acs.org

Table 1: Comparison of Palladium-Catalyzed P-Arylation Conditions

| Catalyst System | P-Source | Coupling Partner | Conditions | Key Features |

|---|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | Secondary Phosphine Oxides | Aryl Iodides | Room Temperature, 2 hours | High yield, low catalyst loading, retains P-stereochemistry. organic-chemistry.org |

| Pd(OAc)₂ | Anilinium Hypophosphite | Aryl Electrophiles | Not specified | Straightforward synthesis of monosubstituted phosphinic acids. organic-chemistry.org |

Grignard Reagent-Mediated Routes to this compound Scaffolds

Grignard reagents are fundamental in organophosphorus synthesis for forming P-C bonds. lookchem.com For the synthesis of this compound, two main strategies involving Grignard reagents can be envisioned.

The first involves the sequential reaction of a phosphorus dihalide compound with two different Grignard reagents. For example, phenylphosphonic dichloride (PhP(O)Cl₂) could first be reacted with octan-4-ylmagnesium bromide. This would be followed by hydrolysis to yield the target acid. However, controlling the reactivity to prevent the formation of symmetrical tertiary phosphine oxides can be challenging. lookchem.com A more controlled approach uses phosphonic acid dithioesters; the significant difference in reactivity between the dithioester and the monosubstituted thioester intermediate allows for a sequential, one-pot reaction with two different Grignard reagents to form unsymmetrical tertiary phosphine oxides, which can then be converted to phosphinic acids. acs.org

A second strategy involves reacting a Grignard reagent with a mono-substituted phosphorus compound. For instance, octan-4-ylmagnesium bromide could be reacted with an ethyl phenyl-H-phosphinate. The Grignard reagent would attack the phosphorus center, displacing the ethoxy group, and subsequent workup would yield the phosphinic acid. This approach is useful for creating unsymmetrical phosphinic acids. kent.ac.uk

P-Centered Radical Addition Strategies for Phosphinic Acid Derivatives

The formation of P-C bonds via the addition of phosphorus-centered radicals to unsaturated systems like alkenes is a powerful, atom-economical method. rsc.org To synthesize this compound, this strategy could involve the radical addition of a phenyl-H-phosphinic acid derivative across the double bond of oct-3-ene (B8807844) or oct-4-ene.

The generation of the necessary P-centered radical can be initiated thermally, often with an initiator like azobisisobutyronitrile (AIBN), or through photoredox catalysis. organic-chemistry.orgrsc.org For example, ethyl phosphinate has been shown to add to various alkenes under thermal radical conditions. organic-chemistry.org More recently, visible-light-facilitated methods have been developed that can proceed under mild, eco-friendly conditions, sometimes without the need for additional initiators or oxidants. rsc.org These reactions often exhibit broad functional group tolerance. organic-chemistry.org A potential reaction could involve the addition of a phenylphosphinyl radical, generated from a suitable precursor, to oct-3-ene. The regioselectivity of the addition would be a key consideration in this approach.

Direct Alkylation and Phosphinylation Methods for H-Phosphinic Acid Esters

One of the most direct methods for synthesizing unsymmetrically disubstituted phosphinic esters is the alkylation of H-phosphinate esters. nih.govacs.org To obtain the precursor for this compound, this would involve the deprotonation of an ethyl or methyl phenyl-H-phosphinate with a strong, non-nucleophilic base, followed by reaction with an appropriate alkylating agent, such as 4-bromooctane (B1583688) or octan-4-yl tosylate.

Lithium hexamethyldisilazide (LHMDS) has been identified as a particularly effective base for this transformation, typically carried out at low temperatures (-78 °C). organic-chemistry.orgnih.gov This method has proven versatile, accommodating a wide range of electrophiles, including for the first time, less reactive secondary iodides and primary chlorides. nih.govacs.org For less reactive electrophiles, a deoxygenation protocol may be necessary to achieve good yields. acs.org The resulting phosphinate ester, this compound ethyl ester, can then be hydrolyzed to the final phosphinic acid.

Table 2: Representative Alkylation of H-Phosphinate Esters

| H-Phosphinate Ester | Electrophile | Base | Conditions | Yield |

|---|---|---|---|---|

| Ethyl phenyl-H-phosphinate | n-Octyl iodide | LiHMDS | THF, -78 °C to rt | 71% acs.org |

| Ethyl phenyl-H-phosphinate | n-Octyl chloride | LiHMDS | THF, -78 °C to rt, deoxygenation | 68% acs.org |

| Ethyl phenyl-H-phosphinate | Isopropyl iodide | LiHMDS | THF, -78 °C to rt, deoxygenation | 55% acs.org |

| Methyl p-methoxyphenyl-H-phosphinate | Benzyl bromide | LiHMDS | THF, -78 °C to rt | 85% nih.gov |

Note: The table shows data for analogous reactions, as specific data for octan-4-yl halides is not available. The yields demonstrate the feasibility of using various alkyl halides.

Oxidation-Based Synthetic Routes to this compound

An alternative and common route to phosphinic acids is the oxidation of their corresponding trivalent or pentavalent phosphorus precursors. kent.ac.uk The synthesis of this compound can be achieved by the oxidation of octan-4-yl(phenyl)phosphine oxide (a secondary phosphine oxide, SPO) or octan-4-yl(phenyl)phosphine.

The precursor secondary phosphine, octan-4-yl(phenyl)phosphine, is highly susceptible to oxidation and can be unstable. Therefore, a more common approach involves the synthesis and subsequent oxidation of the more stable secondary phosphine oxide. kent.ac.uk Octan-4-yl(phenyl)phosphine oxide could be prepared via the reaction of phenylphosphonous dichloride with octan-4-ylmagnesium bromide.

The oxidation of the secondary phosphine oxide to the phosphinic acid is typically achieved using a mild oxidizing agent like hydrogen peroxide. kent.ac.ukwikipedia.org Air and oxygen can also be used, though H₂O₂ is often preferred. kent.ac.uk An alternative oxidation method involves chlorination of the phosphine oxide with phosphorus pentachloride to form a phosphinic acid chloride in situ, which is then hydrolyzed to the final acid. This method is reported to be efficient for higher molecular weight phosphinic acids. kent.ac.uk A different approach involves the reduction of a phosphonate (B1237965) to a primary phosphine, followed by alkylation to a secondary phosphine, and then oxidation to the phosphinic acid. nih.gov

Oxidation of Phosphinites

A fundamental approach to synthesizing phosphinic acids and their esters (phosphinates) involves the oxidation of the corresponding phosphinites. In the context of this compound, the direct precursor would be octan-4-yl phenylphosphinite. The oxidation of the trivalent phosphorus (P(III)) center in the phosphinite to a pentavalent state (P(V)) is a reliable transformation.

This oxidation can be accomplished using a variety of oxidizing agents. Common reagents include hydrogen peroxide, molecular oxygen, and nitrogen oxides. kent.ac.uk The choice of oxidant is often dictated by the stability of the starting phosphinite and the desired reaction conditions. For instance, hydrogen peroxide is a readily available and effective oxidant, though reaction conditions may need to be controlled to prevent over-oxidation or side reactions, especially if the product is sensitive to hydrolysis. kent.ac.uk The general transformation is depicted as the oxidation of a phosphinite to the corresponding phosphinate ester, which can then be hydrolyzed to the final phosphinic acid.

Table 1: Common Oxidizing Agents for Phosphinite to Phosphinate Conversion

| Oxidizing Agent | Typical Conditions | Remarks | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Varies, often in a suitable solvent at controlled temperatures. | Effective and common, but may lead to hydrolysis if water is present. | kent.ac.uk |

| Oxygen (O₂) | Bubbled through a solution of the phosphinite. | A "green" oxidant, though reactions can sometimes be slower. | kent.ac.uk |

The primary challenge in this route is often the accessibility and stability of the starting phosphinite precursor itself.

Hydrolysis-Based Syntheses of this compound from Phosphinates

A more common and versatile route to phosphinic acids is the hydrolysis of their corresponding esters, known as phosphinates. nih.govnih.gov For the target molecule, this involves the hydrolysis of an ester of this compound, such as ethyl octan-4-yl(phenyl)phosphinate. This hydrolysis can be effectively carried out under either acidic or alkaline conditions. nih.gov

Acid-catalyzed hydrolysis is a standard method for converting phosphinate esters to phosphinic acids. nih.gov Concentrated aqueous solutions of strong acids, most commonly hydrochloric acid (HCl), are employed. nih.govbeilstein-journals.org The reaction typically requires heating under reflux to proceed to completion.

For a structurally similar compound, octyl-phenyl-phosphinic acid ethyl ester, the synthesis has been reported, providing a direct precursor for hydrolysis. nih.gov The general procedure would involve refluxing the phosphinate ester with concentrated hydrochloric acid. nih.gov The mechanism generally proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom.

Table 2: Representative Acidic Hydrolysis Conditions for Phosphinates

| Substrate | Acid Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Diphenylphosphinates | Hydrochloric Acid (3 equiv.) | Conventional heating, 3-6.5 h | Not specified | nih.gov |

| Diphenylphosphinates | p-Toluenesulfonic Acid (0.1 equiv.) | Microwave, 160-180 °C, 0.5-2 h | Not specified | nih.gov |

The work-up usually involves the removal of excess acid and water, followed by extraction and purification of the resulting phosphinic acid.

Alkaline hydrolysis provides an alternative pathway to phosphinic acids from their esters. This method typically involves heating the phosphinate ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center.

Stereoselective Synthesis of Chiral this compound Derivatives

The phosphorus atom in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers (P-chiral compounds) is of significant interest and typically requires stereoselective methods. nih.govrsc.org

One major strategy involves the use of chiral auxiliaries. A racemic H-phosphinate, such as a menthyl phenyl-H-phosphinate, can be separated into its diastereomers. Subsequent stereospecific alkylation with an appropriate octyl halide or related electrophile, followed by removal of the chiral auxiliary, can yield an enantiomerically enriched octyl(phenyl)phosphinic acid derivative. organic-chemistry.org

Another advanced approach is the use of chiral catalysts in reactions that create the P-stereogenic center. mdpi.com For example, a dynamic kinetic asymmetric transformation (DKAT) could be envisioned where a racemic H-phosphinate is coupled with a nucleophile in the presence of a chiral catalyst, leading to an enantioenriched phosphonate product. mdpi.com While specific applications to this compound are not detailed in the literature, these general strategies represent the cutting edge of P-chiral synthesis. researchgate.net

Table 3: Strategies for Stereoselective Synthesis of P-Chiral Phosphinates

| Method | Description | Key Feature | Representative References |

|---|---|---|---|

| Chiral Auxiliary | A chiral group (e.g., (-)-menthol) is attached to the phosphorus precursor, allowing for diastereomeric separation and subsequent stereospecific reaction. | Stoichiometric use of a chiral molecule. | organic-chemistry.orgresearchgate.net |

| Chiral Catalysis | A chiral catalyst directs the formation of one enantiomer over the other in the key bond-forming step. | Substoichiometric use of a chiral molecule. | nih.govmdpi.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis has emerged as a powerful green tool in chemistry. taylorfrancis.com The application of high-frequency sound waves (typically >20 kHz) to a reaction mixture generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. taylorfrancis.com This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. researchgate.net

In the context of synthesizing phosphinic acids and their precursors, ultrasound can be applied to various steps, such as the Pudovik reaction (addition of H-phosphinates to aldehydes or imines) or hydrolysis. researchgate.net The benefits include significantly shorter reaction times, higher yields, and often the ability to perform reactions at lower bulk temperatures and under solvent-free conditions. researchgate.netnih.gov For instance, the synthesis of α-hydroxyphosphonates has been effectively achieved under ultrasound irradiation without the need for solvents or catalysts. researchgate.net This methodology could potentially be adapted for the synthesis of precursors to this compound, offering a more sustainable and efficient alternative to traditional heating methods.

Table 4: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Reaction Type | Conventional Method | Ultrasound-Assisted Method | Advantage of Ultrasound | Reference |

|---|---|---|---|---|

| Synthesis of 1,5-Benzodiazepines | Conventional heating, often with longer reaction times. | Solvent-free, shorter time (e.g., 10-15 min), high yield (90-94%). | Speed, efficiency, reduced solvent use. | nih.gov |

| Synthesis of α-Hydroxyphosphonates | Requires catalyst and/or heating. | Catalyst-free, solvent-free, room temperature, high yield. | Milder conditions, operational simplicity. | researchgate.net |

Microwave-Promoted Reaction Conditions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically accelerating reaction rates and improving yields. In the context of phosphinic acid synthesis, microwave irradiation can be effectively applied to the esterification of phosphinic acid precursors, which can then be hydrolyzed to the final acid.

A plausible microwave-promoted route to this compound involves the direct esterification of phenyl-H-phosphinic acid with 4-octanol. Research on similar systems has demonstrated that phosphinic acids, which are often resistant to direct esterification under conventional heating, can be successfully esterified with alcohols under microwave irradiation at elevated temperatures. tandfonline.comresearchgate.net This transformation is typically carried out in the absence of a solvent, where the alcohol reactant also serves as the reaction medium. The resulting phosphinate ester, octan-4-yl phenyl-H-phosphinate, can then be subjected to hydrolysis to yield the target compound.

Key research findings indicate that the efficiency of microwave-assisted esterification of phosphinic acids is highly dependent on the reaction temperature and duration. For instance, the esterification of phenylphosphinic acid with butanol has been achieved with high yields under microwave irradiation at 180°C. tandfonline.com The use of a phase transfer catalyst can also be beneficial in alkylating esterification reactions under microwave conditions. tandfonline.com

Table 1: Representative Microwave-Promoted Esterification of Phenyl-H-Phosphinic Acid with Alcohols

| Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| n-Butanol | 180 | 1-4 | ~90 |

| Propanol | 180-230 | up to 5 | ~60 |

| Ethanol | 160-200 | 1-4 | 25-95 |

This table presents representative data for analogous reactions and is intended to be illustrative of the general conditions and yields achievable for the synthesis of phosphinate esters under microwave irradiation.

The subsequent hydrolysis of the octan-4-yl phenyl-H-phosphinate intermediate to this compound can be achieved using standard methods, such as acid-catalyzed hydrolysis, which can also be accelerated by microwave heating. rsc.org

Solvent-Free Synthesis Methodologies

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile and often hazardous organic solvents. These methods can lead to higher reaction efficiency, easier product isolation, and a significantly lower environmental impact.

A viable solvent-free approach for the synthesis of a precursor to this compound is the Michael-type addition of a phosphine to an activated alkene. For instance, the addition of phenylphosphine (B1580520) to an appropriate α,β-unsaturated carbonyl compound containing an octyl group, such as oct-1-en-3-one, under solvent-free conditions would yield a tertiary phosphine oxide. This reaction is often initiated by a base and can proceed efficiently without a solvent. The resulting phosphine oxide can then be converted to the target phosphinic acid through oxidative cleavage.

Research in this area has shown that the addition of phosphines to activated alkenes can be effectively carried out without a solvent, often with minimal waste and simple work-up procedures. rsc.org The absence of a solvent can be crucial for initiating such reactions. rsc.org

Table 2: General Conditions for Solvent-Free Michael Addition of Phosphines to Activated Alkenes

| Phosphine | Alkene | Catalyst/Initiator | Temperature | Time |

| Phenylphosphine | α,β-Unsaturated Ketone | Base (e.g., t-BuOK) | Room Temp. - 80°C | 1-24 h |

| Diphenylphosphine | α,β-Unsaturated Ester | None | Room Temp. | 1-5 h |

This table provides general conditions for analogous solvent-free reactions and illustrates the typical parameters for the synthesis of phosphine oxide precursors.

The direct, solvent-free addition of phenylphosphine to an alkene such as 1-octene, while conceptually appealing, typically requires a radical initiator. However, the use of activated alkenes provides a more direct and controlled route to the desired carbon-phosphorus bond formation. The subsequent conversion of the phosphine oxide to the phosphinic acid is a standard transformation in organophosphorus chemistry.

Mechanistic Investigations of Reactions Involving Octan 4 Yl Phenyl Phosphinic Acid

Detailed Reaction Pathways in Carbon-Phosphorus Bond Formation

The synthesis of octan-4-yl(phenyl)phosphinic acid, which features a phosphorus atom bonded to both a phenyl group and an octan-4-yl group, can be achieved through several synthetic routes. The formation of the crucial carbon-phosphorus (C-P) bonds in such unsymmetrical phosphinic acids often involves nucleophilic or radical-based approaches.

One common strategy involves the reaction of a Grignard reagent with a phosphorus-containing electrophile. For instance, the addition of an octylmagnesium halide to phenylphosphonic dichloride could theoretically yield the desired product after hydrolysis. However, controlling the stoichiometry to prevent the formation of symmetrical diphosphinic acids can be challenging. A more controlled approach often involves the use of phosphinate esters. kent.ac.uk

The Michaelis-Arbuzov reaction represents a cornerstone in C-P bond formation. While typically used for preparing phosphonates, variations of this reaction can be adapted for phosphinic acid synthesis. For example, the reaction of a silyl (B83357) phosphonite with an alkyl halide can produce a phosphinate ester, which can then be hydrolyzed to the corresponding phosphinic acid. The reaction of bis(trimethylsilyl) phosphonite with an octyl halide, followed by reaction with a phenyl-containing electrophile and subsequent hydrolysis, presents a plausible, albeit multi-step, pathway. kent.ac.uk

Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, have emerged as powerful tools for forming C-P bonds. researchgate.netresearchgate.net These reactions typically involve the coupling of an aryl or vinyl halide with a compound containing a P-H bond, such as a secondary phosphine (B1218219) oxide or an H-phosphinate, in the presence of a palladium catalyst. researchgate.netresearchgate.net The synthesis of this compound could be envisioned through the coupling of an octyl halide with phenylphosphine (B1580520) oxide or the coupling of a phenyl halide with octylphosphine (B8599904) oxide, though the latter precursor is less common. The general mechanism for such a catalytic cycle is depicted below:

Table 1: Postulated Catalytic Cycle for Palladium-Catalyzed C-P Bond Formation

| Step | Description |

| 1. Oxidative Addition | The active Pd(0) catalyst undergoes oxidative addition with the aryl or alkyl halide (R-X) to form a Pd(II) intermediate. |

| 2. Coordination | The phosphinic acid tautomer (R'R''P-OH) coordinates to the Pd(II) center. |

| 3. Deprotonation | A base removes the acidic proton from the coordinated phosphinous acid, forming a phosphinito-palladium(II) complex. |

| 4. Reductive Elimination | The aryl/alkyl group and the phosphinito group couple and are eliminated from the palladium center, forming the C-P bond and regenerating the Pd(0) catalyst. |

Hydrolytic Mechanisms of this compound and its Esters

The hydrolysis of esters of this compound is a critical reaction, often employed in the final step of its synthesis or in its degradation. The mechanism of this hydrolysis is highly dependent on the reaction conditions, particularly the pH. mdpi.com In acidic media, two primary mechanisms are operative: the AAc2 and AAl1 pathways. nih.gov

AAc2 Mechanism Elucidation

The AAc2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is the most common pathway for the hydrolysis of phosphinate esters under acidic conditions. nih.gov This mechanism involves the following key steps:

Protonation: The oxygen atom of the P=O group is protonated by the acid catalyst, which enhances the electrophilicity of the phosphorus atom.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated phosphorus atom. This is the rate-determining step and involves two molecules (the protonated ester and water), hence the "bimolecular" designation.

Proton Transfer: A proton is transferred from the attacking water molecule to the ester's alkoxy group.

Elimination: The alcohol is eliminated as the leaving group, and the P=O bond is reformed.

Deprotonation: The final phosphinic acid product is obtained after deprotonation.

The AAc2 mechanism is favored for esters with primary or secondary alkyl groups in the alkoxy moiety, where the corresponding carbocation is not particularly stable. For an ester of this compound, such as the methyl or ethyl ester, the AAc2 pathway would be the expected major route for hydrolysis.

AAl1 Mechanism Elucidation

The AAl1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism becomes significant for the hydrolysis of phosphinate esters that can form a stable carbocation from the alkoxy group. nih.gov The steps of the AAl1 mechanism are:

Protonation: The oxygen atom of the ester's alkoxy group is protonated.

Carbocation Formation: The protonated alkoxy group departs as an alcohol, forming a carbocation. This is the unimolecular, rate-determining step.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to yield the alcohol product. The phosphinic acid is formed directly in the second step.

For an ester of this compound, the AAl1 mechanism would be less likely unless the esterifying alcohol was, for example, a tertiary alcohol that could form a stable tertiary carbocation. Given the secondary nature of the octan-4-yl group, direct AAl1 cleavage at this position is less probable than the AAc2 pathway.

Table 2: Factors Influencing the Hydrolysis Mechanism of Phosphinate Esters

| Factor | Favors AAc2 Mechanism | Favors AAl1 Mechanism |

| Structure of Alkoxy Group | Primary or secondary alkyl groups | Tertiary, benzylic, or other groups forming stable carbocations |

| Steric Hindrance | Less hindered phosphorus center | More hindered phosphorus center (can disfavor bimolecular attack) |

| Solvent Polarity | Less sensitive | Favored by polar, ionizing solvents that stabilize the carbocation intermediate |

| Acid Strength | General acid catalysis | Requires strong acid to facilitate leaving group departure |

Tautomerization Processes of H-Phosphinic Acid Forms and Their Impact on Reactivity

This compound, as a secondary phosphine oxide, exists in a tautomeric equilibrium between a pentavalent, tetracoordinated form (the phosphine oxide) and a trivalent, tricoordinated form (the phosphinous acid). researchgate.netmdpi.com

The pentavalent form, R(R')P(O)H, is generally the more stable and predominant tautomer. mdpi.com However, the trivalent form, R(R')P-OH, although present in much smaller concentrations, is often the more reactive species in certain reactions, particularly those involving coordination to metal centers or nucleophilic attack by the phosphorus atom. researchgate.netresearchgate.net

The position of this equilibrium is significantly influenced by the electronic and steric properties of the substituents on the phosphorus atom, as well as by the solvent.

Electronic Effects: Electron-withdrawing groups, such as phenyl groups, tend to stabilize the trivalent phosphinous acid form to a greater extent than electron-donating alkyl groups. researchgate.net In the case of this compound, the presence of the electron-withdrawing phenyl group would slightly favor the trivalent tautomer compared to a dialkylphosphinic acid.

Solvent Effects: Polar, protic solvents can influence the tautomeric equilibrium by forming hydrogen bonds with both tautomers. The extent of this influence depends on the specific solvent properties.

The reactivity of this compound is a direct consequence of this tautomerism. For instance, in catalytic reactions where the phosphinic acid acts as a ligand, it is the trivalent phosphinous acid tautomer that coordinates to the metal center through its lone pair of electrons. researchgate.net

Table 3: Comparison of Tautomeric Forms of this compound

| Property | Pentavalent Form (Phosphine Oxide) | Trivalent Form (Phosphinous Acid) |

| Structure | Tetracoordinated, tetrahedral geometry | Tricoordinated, pyramidal geometry |

| Bonding | Contains a P=O double bond and a P-H single bond | Contains a P-OH single bond and a lone pair on phosphorus |

| Relative Stability | Generally more stable | Generally less stable, present in lower concentration |

| Reactivity | Less nucleophilic at phosphorus | More nucleophilic at phosphorus, acts as a ligand in catalysis |

Radical Reaction Pathways in the Synthesis and Transformation of this compound

Radical reactions provide an alternative and powerful avenue for the synthesis and transformation of phosphinic acids. rsc.orgoaes.cc The formation of a phosphorus-centered radical is a key step in these processes.

One common method for generating phosphinoyl radicals is the homolytic cleavage of the P-H bond in a secondary phosphine oxide like this compound. This can be initiated by radical initiators such as peroxides or through photoredox catalysis. rsc.org

Once generated, the octan-4-yl(phenyl)phosphinoyl radical can participate in a variety of reactions, including:

Addition to Unsaturated Bonds: The radical can add to alkenes and alkynes, leading to the formation of a new C-P bond and a carbon-centered radical. This new radical can then abstract a hydrogen atom from another molecule of the phosphinic acid to propagate a radical chain reaction, ultimately leading to the hydrophosphinylation of the unsaturated substrate. rsc.orgnih.gov

Atom Transfer Reactions: The phosphinoyl radical can abstract atoms, such as halogens, from other molecules.

A plausible radical pathway for the synthesis of this compound could involve the radical addition of phenylphosphine to oct-1-ene, followed by oxidation. However, controlling the regioselectivity of the addition to form the octan-4-yl isomer specifically would be a significant challenge. A more likely radical transformation involving this compound would be its use as a precursor to generate the corresponding phosphinoyl radical for subsequent reactions.

Role of Catalysis in this compound Reactions

Catalysis plays a pivotal role in many of the reactions involving phosphinic acids, including their synthesis and subsequent transformations.

Acid and Base Catalysis in Hydrolysis: As discussed in section 3.2, the hydrolysis of esters of this compound is typically catalyzed by acids or bases. mdpi.com The catalyst functions by activating either the phosphinate ester or the nucleophile (water or hydroxide).

Transition Metal Catalysis in C-P Bond Formation: As detailed in section 3.1, transition metals, particularly palladium, are extensively used to catalyze the formation of C-P bonds in reactions like the Hirao coupling. researchgate.netresearchgate.net These catalysts facilitate the reaction by bringing the coupling partners together in the coordination sphere of the metal and lowering the activation energy for the bond-forming step.

Organocatalysis: Chiral phosphinic acids themselves can act as organocatalysts in various asymmetric transformations. acs.org While this compound is not inherently chiral, the principles of phosphinic acid catalysis are relevant to this class of compounds. The acidic proton and the P=O group can engage in hydrogen bonding to activate substrates and control the stereochemical outcome of a reaction. For instance, chiral Brønsted acid catalysts based on a phosphinic acid scaffold have been developed for asymmetric Friedel-Crafts reactions. acs.org

The choice of catalyst is crucial for achieving high yields and selectivity in reactions involving this compound and its derivatives. The catalyst can influence the reaction pathway, control stereochemistry, and enable reactions to proceed under milder conditions.

Spectroscopic and Structural Elucidation of Octan 4 Yl Phenyl Phosphinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and environment of atoms can be obtained.

The ¹H NMR spectrum of octan-4-yl(phenyl)phosphinic acid is expected to display a series of distinct signals corresponding to the protons of the phenyl group and the octan-4-yl chain.

The aromatic protons on the phenyl ring, influenced by the electron-withdrawing phosphinic acid group, are predicted to appear in the downfield region of the spectrum, typically between 7.4 and 8.0 ppm. libretexts.orglibretexts.org These protons would likely present as complex multiplets due to both ortho, meta, and para coupling among themselves, as well as potential coupling to the phosphorus atom.

The protons of the octan-4-yl group will exhibit characteristic signals in the upfield region. libretexts.orginflibnet.ac.in The methine proton at the C4 position, being directly attached to the phosphorus-bearing chiral center, is expected to be the most downfield of the alkyl protons, likely appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the phosphorus atom. The terminal methyl protons (CH3 at C1 and C8) would be the most shielded and appear at the highest field. The methylene (CH2) protons along the chain would produce a series of overlapping multiplets. A broad singlet corresponding to the acidic proton of the P-OH group is also anticipated, with a chemical shift that can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| P-OH | Variable (e.g., 9.0-12.0) | Broad Singlet | N/A |

| Aromatic H (ortho, meta, para) | 7.4 - 8.0 | Multiplet | J(H,H) and J(P,H) |

| Octan-4-yl CH | 1.8 - 2.2 | Multiplet | J(H,H) and J(P,H) |

| Methylene H (C2, C3, C5, C6, C7) | 1.2 - 1.7 | Multiplet | J(H,H) |

| Methyl H (C1, C8) | 0.8 - 1.0 | Triplet | J(H,H) ≈ 7 |

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will give rise to a distinct singlet. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of adjacent atoms. libretexts.orgyoutube.com

The carbons of the phenyl ring are expected to resonate between 128 and 135 ppm. libretexts.orgyoutube.com The carbon atom directly attached to the phosphorus (ipso-carbon) would be identifiable by its specific chemical shift and a characteristic coupling to the phosphorus nucleus (¹J(P,C)).

The carbons of the octan-4-yl chain will appear in the upfield region (10-40 ppm). youtube.compressbooks.pub The C4 carbon, directly bonded to the phosphorus atom, is expected to be the most downfield among the alkyl carbons and will exhibit a significant ¹J(P,C) coupling constant. The chemical shifts of the other carbons in the chain will decrease as their distance from the phosphinyl group increases.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (ipso) | ~135 |

| Aromatic C (ortho, meta, para) | 128 - 133 |

| Octan-4-yl C 4 | ~40 |

| Octan-4-yl C 3, C 5 | ~30-35 |

| Octan-4-yl C 2, C 6 | ~22-28 |

| Octan-4-yl C 7 | ~22 |

| Octan-4-yl C 1, C 8 | ~14 |

³¹P NMR spectroscopy is a highly specific technique for phosphorus-containing compounds, offering a wide range of chemical shifts that are sensitive to the electronic environment of the phosphorus atom. huji.ac.ilwikipedia.org For alkyl(phenyl)phosphinic acids, the ³¹P chemical shift is expected to be in the range of +20 to +50 ppm relative to 85% phosphoric acid. huji.ac.ilorganicchemistrydata.org The signal for this compound would appear as a multiplet in a proton-coupled spectrum due to coupling with the directly attached proton (if present in a tautomeric form, though less likely for the acid), the protons on the phenyl ring, and the protons on the octan-4-yl group, particularly the methine proton at C4. In a proton-decoupled spectrum, a single sharp peak would be observed.

Predicted ³¹P NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

|---|---|---|

| ³¹P | +20 to +50 | Multiplet |

Oxygen-17 Nuclear Quadrupole Resonance (NQR) spectroscopy is a specialized solid-state technique that can probe the local electronic environment of oxygen atoms. du.ac.inwikipedia.org It is applicable to nuclei with a spin quantum number greater than 1/2, such as ¹⁷O. The technique measures the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. wikipedia.org

In this compound, there are two distinct oxygen environments: the phosphoryl oxygen (P=O) and the hydroxyl oxygen (P-O-H). These two types of oxygen atoms would experience different EFGs, leading to different NQR frequencies. The doubly bonded phosphoryl oxygen is expected to have a different quadrupole coupling constant compared to the singly bonded hydroxyl oxygen. This difference can provide valuable information about the nature of the P=O and P-O bonds and the details of intermolecular interactions, such as hydrogen bonding in the solid state. However, due to the low natural abundance of ¹⁷O and the technical demands of the experiment, NQR data for such specific compounds are not commonly reported.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly infrared spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound is expected to show a number of characteristic absorption bands that confirm the presence of its key functional groups. researchgate.netresearchgate.netnih.gov

A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded phosphinic acid. The P=O (phosphoryl) stretching vibration is expected to give a strong absorption band in the range of 1150-1250 cm⁻¹. The P-O single bond stretch is typically observed around 900-1030 cm⁻¹.

The aromatic phenyl group would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹. The aliphatic octyl group would show C-H stretching vibrations just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H stretch | 3010 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

| P=O stretch | 1150 - 1250 | Strong |

| P-O stretch | 900 - 1030 | Medium |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. For this compound, the Raman spectrum is expected to be rich in information, revealing characteristic vibrations of the phenyl ring, the phosphinic acid moiety, and the octan-4-yl group.

The key vibrational modes anticipated for this compound are a combination of those observed for phenylphosphonic acid and long-chain alkanes. The phenyl group would exhibit characteristic ring breathing modes, C-H stretching, and in-plane and out-of-plane bending vibrations. The phosphinic acid group (-P(O)(OH)-) vibrations are of particular interest. The P=O stretching vibration is expected to produce a strong and distinct band, while the P-OH and P-C stretching vibrations will also be present. The long octan-4-yl chain will contribute to the spectrum with its C-C and C-H stretching and bending modes.

Surface-Enhanced Raman Scattering (SERS) offers a significant enhancement of the Raman signal, enabling the detection of molecules at very low concentrations. This technique would be particularly useful for studying the adsorption behavior of this compound on metallic surfaces, such as silver or gold nanoparticles. The SERS spectrum would likely be dominated by vibrations of the functional groups closest to the nanoparticle surface. Depending on the orientation of the molecule on the surface, either the phenyl ring's π-system or the phosphinic acid's oxygen atoms could interact with the metal, leading to selective enhancement of their respective vibrational modes.

Hypothetical Raman and SERS Data for this compound

| Raman Shift (cm⁻¹) | Assignment | Expected Intensity | SERS Enhancement |

| ~3050 - 2850 | C-H stretching (octyl and phenyl) | Medium to Strong | Moderate; dependent on proximity to the surface. |

| ~1600 | C=C stretching (phenyl ring) | Strong | Strong; due to π-electron interaction with the metal surface. |

| ~1250 | P=O stretching | Strong | Very Strong; the polar P=O bond is expected to interact strongly with the metal surface, leading to significant enhancement. |

| ~1100 | P-C (phenyl) stretching | Medium | Moderate to Strong; enhancement will depend on the orientation. |

| ~1000 | Phenyl ring breathing | Strong | Strong; a characteristic and highly enhanced peak in SERS of phenyl-containing compounds. |

| ~950 | P-OH stretching | Medium | Moderate; may be influenced by hydrogen bonding and interaction with the surface. |

| ~850 | P-C (octyl) stretching | Medium | Moderate; the orientation of the alkyl chain will determine the extent of enhancement. |

| Various below 800 | Skeletal deformations, bending modes | Weak to Medium | Enhancement will vary depending on the specific mode and its proximity to the surface. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (molar mass: 270.32 g/mol ), the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 270 or 271, respectively, depending on the ionization technique used.

The fragmentation of this compound under electron impact (EI) or electrospray ionization (ESI) would likely proceed through several predictable pathways, primarily involving the cleavage of the weaker bonds. The C-P and P-O bonds are common points of fragmentation in organophosphorus compounds.

Key fragmentation pathways would include:

Loss of the octyl group: Cleavage of the P-C(octyl) bond would result in a fragment corresponding to the phenylphosphinic acid radical cation or a related ion.

Cleavage within the octyl chain: Fragmentation of the octyl group itself, particularly at the branch point (carbon 4), would lead to a series of smaller alkyl fragments.

Loss of the phenyl group: Cleavage of the P-C(phenyl) bond would generate a fragment corresponding to the octylphosphinic acid moiety.

Rearrangements and loss of small molecules: McLafferty-type rearrangements could occur, leading to the loss of neutral molecules like water (H₂O) from the phosphinic acid group.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 271 | [M+H]⁺ | Protonated molecular ion (in ESI) |

| 270 | [M]⁺˙ | Molecular ion (in EI) |

| 157 | [C₆H₅P(O)(OH)H]⁺ | Loss of the octyl radical (C₈H₁₇) |

| 141 | [C₆H₅PO₂]⁺˙ | Loss of the octyl group and H₂O |

| 113 | [C₈H₁₇]⁺ | Octyl cation |

| 94 | [C₆H₅OH]⁺˙ | Rearrangement and cleavage, formation of phenol (B47542) radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | Fragmentation of the octyl chain (butyl cation) |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure of this compound has been reported, the solid-state structures of related phosphinic acids, such as methyl(phenyl)phosphinic acid and diphenylphosphinic acid, offer insights into the likely packing and intermolecular interactions. nih.govresearchgate.net

It is highly probable that this compound would crystallize in a centrosymmetric space group. A key feature of the crystal structure would be the formation of strong hydrogen bonds between the phosphinic acid moieties of adjacent molecules. These O-H···O=P hydrogen bonds would link the molecules into chains or dimeric pairs, which are common motifs in the crystal structures of phosphinic acids. nih.govresearchgate.netresearchgate.net

The presence of the bulky octan-4-yl and phenyl groups would significantly influence the crystal packing. The long alkyl chains might lead to lamellar or interdigitated structures, where the hydrophobic alkyl chains segregate from the more polar phosphinic acid and phenyl regions. The phenyl groups could engage in π-π stacking interactions, further stabilizing the crystal lattice.

In complexes with metals, the phosphinic acid would likely act as a ligand, coordinating to the metal center through the oxygen atoms of the P=O and P-OH groups. The specific coordination mode would depend on the metal ion and the stoichiometry of the complex.

Advanced Spectroscopic Techniques in this compound Research

Beyond the fundamental techniques, several advanced spectroscopic methods could provide deeper insights into the properties of this compound.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ³¹P and ¹³C ssNMR would be invaluable for characterizing the solid-state structure and polymorphism of this compound. ³¹P ssNMR, in particular, is highly sensitive to the local environment of the phosphorus atom and could be used to probe the nature of the hydrogen bonding and intermolecular interactions in the crystalline state.

Two-Dimensional (2D) NMR Spectroscopy: In solution, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals, especially within the complex octyl chain.

Infrared (IR) Spectroscopy: While complementary to Raman spectroscopy, IR spectroscopy would be particularly useful for observing vibrational modes with a strong change in dipole moment, such as the P=O and O-H stretching vibrations. Attenuated Total Reflectance (ATR)-IR could be used for the analysis of solid samples.

X-ray Photoelectron Spectroscopy (XPS): XPS could provide information about the elemental composition and chemical states of the atoms on the surface of a sample of this compound. This would be useful for studying surface chemistry, such as oxidation or adsorption phenomena.

These advanced techniques, in conjunction with the more conventional methods, would enable a comprehensive spectroscopic and structural characterization of this compound.

Theoretical and Computational Studies on Octan 4 Yl Phenyl Phosphinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and reactivity of molecules. In the study of phosphinic acids, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, electronic properties, and reactivity descriptors.

For analogous compounds like methyl(phenyl)phosphinic acid, DFT calculations have been used to rationalize experimental findings from techniques like NMR and IR spectroscopy. benthamdirect.comresearchgate.net These calculations can predict key geometric parameters such as bond lengths and angles. For instance, in a crystallographic study of methyl(phenyl)phosphinic acid, the P-O and P=O bond lengths were found to be crucial in understanding its hydrogen-bonding interactions. nih.gov

Reactivity predictions can be derived from calculated electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For a series of phosphinic acid derivatives, DFT has been used to calculate these values, correlating them with observed antioxidant activity. bohrium.com

Table 1: Representative Calculated Electronic Properties for a Generic Alkyl(phenyl)phosphinic Acid Analog

| Property | Calculated Value (Representative) | Significance |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are representative and would vary for specific phosphinic acid derivatives.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. For phosphinic acids, this can involve modeling reactions such as esterification or their role as catalysts.

For example, in the synthesis of phosphinic acid esters, computational methods can model the reaction pathway, identifying the most likely points of nucleophilic attack and the structure of the transition state. By calculating the activation energy for different potential pathways, chemists can predict which reaction conditions will be most favorable.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are widely used to predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. For phosphinic acids, this includes the prediction of NMR chemical shifts, IR vibrational frequencies, and mass spectrometry fragmentation patterns.

NMR Spectroscopy: The prediction of 1H, 13C, and 31P NMR chemical shifts is a common application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the compound's structure. For complex molecules, computational approaches are becoming increasingly crucial for interpreting spectra. nih.gov

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the P=O bond or the bending of the O-H group. These theoretical spectra can aid in the assignment of experimental IR bands. For instance, in a study of bis(3-nitrophenyl)phosphinic acid, DFT calculations helped to assign specific bands in the IR spectrum to intermolecular interactions observed in the crystal structure. benthamdirect.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Phenylphosphinic Acid Analog

| Spectroscopic Data | Predicted Value (Representative) | Experimental Value (Representative) |

| 31P NMR Chemical Shift | 25 ppm | 23 ppm |

| P=O Stretch (IR) | 1180 cm-1 | 1175 cm-1 |

| O-H Stretch (IR) | 3200 cm-1 | 3250 cm-1 (broad) |

Note: These values are illustrative for a generic phenylphosphinic acid analog.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like Octan-4-YL(phenyl)phosphinic acid, with its rotatable octyl chain, MD simulations are essential for exploring its conformational landscape.

By simulating the molecule in a solvent like water, researchers can observe how the molecule folds and flexes, and which conformations are most stable. nih.gov MD simulations also reveal details about intermolecular interactions, such as hydrogen bonding between the phosphinic acid group and water molecules. aps.orgyoutube.com These interactions are critical for understanding the solubility and transport properties of the compound. In the solid state, analysis of intermolecular interactions through methods like Hirshfeld surface analysis, which can be complemented by MD, reveals how molecules pack in a crystal. benthamdirect.com

Quantum Chemical Studies of Acidity and Proton Transfer Processes

The acidity of a phosphinic acid, represented by its pKa value, is a fundamental property that governs its behavior in solution. Quantum chemical methods can be used to predict pKa values with a high degree of accuracy. nih.govacs.org This is typically done by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM).

Accurate pKa prediction is crucial for understanding how a molecule like this compound will exist in a biological or environmental system. For example, the charge state of the phosphinic acid group will influence its ability to bind to enzymes or cross cell membranes. The experimental pKa of phosphinic acid itself is around 1.2-2.0. researchgate.net Computational studies can explore how the substitution of alkyl and phenyl groups influences this value. researchgate.netyoutube.com

Furthermore, quantum chemical calculations can model the process of proton transfer. This is important for understanding the catalytic activity of phosphinic acids and their interactions with other molecules in protic solvents.

Coordination Chemistry of Octan 4 Yl Phenyl Phosphinic Acid

Octan-4-YL(phenyl)phosphinic Acid as a Ligand in Metal Complexation

This compound is a member of the broader family of phosphinic acids, which are recognized as effective ligands for a variety of metal ions. The phosphinate group (R₂PO₂⁻) is a robust coordinating moiety, and its properties can be modulated by the nature of the organic substituents (R). In the case of this compound, the presence of both an alkyl (octan-4-yl) and an aryl (phenyl) group attached to the phosphorus atom allows for a fine-tuning of the ligand's electronic and steric characteristics.

Phosphinic acids, in general, exhibit properties that are intermediate between those of carboxylic and phosphonic acids. researchgate.net This positioning influences their acidity and their behavior in coordination according to Hard and Soft Acids and Bases (HSAB) theory. researchgate.net The phosphinate group can form strong bonds, particularly with hard metal ions like trivalent and tetravalent metal centers, which can lead to the formation of stable metal-organic frameworks (MOFs). nih.govresearchgate.net The strength of the coordination bond between the phosphinate group and metal centers is a key factor in the stability of the resulting complexes. nih.gov

The coordination of this compound to a metal center typically involves the deprotonation of the phosphinic acid group to form the phosphinate anion. This anion then acts as a charge-bearing ligand, capable of coordinating to metal ions through its two oxygen atoms. The specific nature of the metal-ligand interaction will depend on several factors, including the identity of the metal ion, the solvent system used, and the reaction conditions.

While specific studies on the complexation of this compound are not extensively documented in the available literature, the general behavior of dialkyl and diaryl phosphinic acids suggests that it would be a versatile ligand. researchgate.net The synthesis of metal complexes with such ligands is a common practice in inorganic and materials chemistry. researchgate.netnih.govresearchgate.net

Exploration of Binding Modes: Monodentate, Bidentate, and Tridentate Coordination

The phosphinate group of this compound offers several potential binding modes to metal centers, primarily monodentate and bidentate coordination.

Monodentate Coordination: In this mode, only one of the two oxygen atoms of the phosphinate group binds to a single metal center. This type of coordination is less common for simple phosphinate complexes but can be observed in certain circumstances, for instance, in the presence of other competing ligands or under specific steric constraints.

Bidentate Coordination: This is a very common binding mode for phosphinate ligands. It can occur in two principal ways:

Chelating: Both oxygen atoms of a single phosphinate ligand bind to the same metal center, forming a four-membered chelate ring.

Bridging: Each of the two oxygen atoms of the phosphinate ligand binds to a different metal center. This bridging mode is crucial for the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks.

The preference for a particular bidentate mode is influenced by the steric and electronic properties of the substituents on the phosphorus atom and the coordination preferences of the metal ion.

Tridentate Coordination: While the phosphinate group itself is inherently a bidentate-coordinating moiety, the possibility of tridentate coordination could arise if other coordinating groups are present on the organic substituents. In the case of this compound, the phenyl group could potentially be functionalized to include an additional donor atom, which could then participate in coordination to the metal center, leading to a tridentate binding mode. However, for the parent molecule, tridentate coordination involving the phosphinate group alone is not typical. Studies on phosphonic acids have shown that they can exhibit a mixture of bidentate and tridentate binding modes when forming self-assembled monolayers on metal oxide surfaces. researchgate.net

Table 1: Potential Coordination Modes of Octan-4-YL(phenyl)phosphinate

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate | One oxygen atom binds to one metal center. | Can lead to simple mononuclear complexes. |

| Bidentate Chelating | Both oxygen atoms bind to the same metal center. | Forms stable four-membered rings. |

| Bidentate Bridging | Each oxygen atom binds to a different metal center. | Facilitates the formation of dimers, polymers, and MOFs. |

Self-Assembly and Formation of Metal-Organic Frameworks (MOFs) with Phosphinate Linkers

Metal-Organic Frameworks (MOFs) are a class of porous coordination polymers constructed from metal ions or clusters linked together by organic ligands. acs.org Phosphinic acids, serving as the organic linkers, have been shown to be excellent building blocks for the synthesis of robust MOFs. researchgate.net The use of phosphinate linkers can offer advantages over the more commonly used carboxylates, such as the formation of stronger bonds with trivalent metal centers, leading to enhanced chemical and thermal stability of the resulting MOFs. nih.govresearchgate.net

The principle of isoreticular chemistry, which involves using linkers of different lengths but the same connectivity to generate a series of MOFs with the same underlying topology but different pore sizes, has been successfully applied to phosphinate-based MOFs. nih.govresearchgate.net This allows for the systematic tuning of the framework's properties.

This compound, with its single phosphinate group, would act as a monodentate linker in the context of MOF construction, or more likely, it would serve as a capping ligand, terminating the extension of a framework. For the creation of extended 3D MOFs, bifunctional or polyfunctional phosphinic acid linkers are typically required. However, the incorporation of monofunctional phosphinates like this compound can be used to control the dimensionality of the framework or to functionalize the pores of a MOF. The phenyl and octyl groups would project into the pores of the MOF, influencing the pore's chemical environment and its affinity for guest molecules. nih.gov

The synthesis of new phosphinate-based MOFs often involves the design and preparation of novel phosphinate linkers. acs.orgnih.gov While there are no specific reports on MOFs constructed from this compound, the general principles of phosphinate MOF chemistry suggest that it could be a valuable component in the design of new functional materials.

Table 2: Comparison of Linkers in MOF Synthesis

| Linker Type | Typical Coordinating Group | Bond Strength with M³⁺ | Resulting MOF Stability |

|---|---|---|---|

| Carboxylate | -COO⁻ | Moderate | Generally lower |

| Phosphonate (B1237965) | -PO₃²⁻ | Strong | Generally higher |

| Phosphinate | -R₂PO₂⁻ | Strong | Generally high nih.govresearchgate.net |

Investigation of Supramolecular Architectures Involving this compound

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions responsible for the formation of these systems are non-covalent, including hydrogen bonding, van der Waals forces, and π-π stacking.

Phosphonic acids are known to participate in the formation of supramolecular structures through hydrogen bonding. nih.gov Similarly, this compound, with its P-OH group, can act as a hydrogen bond donor, while the P=O group can act as a hydrogen bond acceptor. This dual functionality allows for the self-assembly of the molecules into various supramolecular motifs, such as dimers or catemeric chains, in the solid state.

Furthermore, the presence of the phenyl group introduces the possibility of π-π stacking interactions, which can play a significant role in directing the self-assembly process and stabilizing the resulting supramolecular architecture. The long octyl chains can engage in van der Waals interactions, leading to the formation of layered or interdigitated structures.

When combined with other molecules that have complementary hydrogen bonding sites, such as amines or other organic bases, this compound can form co-crystals or molecular salts with intricate supramolecular networks. nih.gov The formation of these complex assemblies is a testament to the rich supramolecular chemistry of organophosphorus acids.

Interaction of this compound Derivatives with Metal Surfaces

The interaction of organic molecules with metal and metal oxide surfaces is a field of intense research, with applications ranging from corrosion inhibition to the development of molecular electronics. Phosphonic acids are well-known for their ability to form stable, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as titanium oxide, zirconium oxide, and aluminum oxide. researchgate.netacs.orgacs.org This strong binding is attributed to the formation of covalent bonds between the phosphonic acid headgroup and the metal oxide surface.

Phosphinic acids can also bind to metal surfaces, and their binding affinity is often found to be intermediate between that of carboxylic acids and phosphonic acids. researchgate.net The interaction of phosphinic acid derivatives with metal surfaces can lead to the formation of ordered monolayers that modify the surface properties, such as wettability, adhesion, and friction. nih.gov

Derivatives of this compound could be designed to have specific functionalities for surface modification. For example, by introducing different terminal groups on the phenyl ring or the octyl chain, one could tailor the surface energy or introduce specific recognition sites. The formation of SAMs of such derivatives on a metal surface would involve the coordination of the phosphinate headgroup to the surface metal atoms. The packing and ordering of the molecules in the SAM would be influenced by the interactions between the pendant phenyl and octyl groups.

Studies on the interaction of n-octadecylphosphonic acid with copper oxide surfaces have shown that the formation of a monolayer can significantly reduce friction and adhesion. nih.gov It is plausible that derivatives of this compound could exhibit similar tribological benefits. The stability of these organic films on metal surfaces is a critical factor, and phosphonic and phosphinic acids are known to form robust attachments. nih.gov

Derivatization Strategies for Octan 4 Yl Phenyl Phosphinic Acid

Esterification of Octan-4-YL(phenyl)phosphinic Acid to Phosphinates

Esterification of the phosphinic acid's P-OH group is a fundamental derivatization that converts the acid into a neutral phosphinate ester. This transformation is crucial for modulating the compound's polarity and solubility. Several effective methods have been developed for the esterification of phosphinic acids.

One highly selective and efficient method employs orthosilicates. In a typical procedure, the phosphinic acid is refluxed with an orthosilicate, such as tetraethoxysilane or tetraphenoxysilane, in a solvent like toluene. This method is noted for its high yields and selectivity for monosubstituted phosphinic acids. google.com A one-pot variation first forms a phenyl ester, which can then be transesterified in situ with a desired alcohol to yield the final product. google.com

Another widely used approach involves the use of coupling agents, such as N,N'-Diisopropylcarbodiimide (DIC), in the presence of an alcohol. The reaction is typically carried out in an aprotic polar solvent like N,N-Dimethylformamide (DMF) at elevated temperatures. The choice of solvent and temperature can significantly impact reaction times and yields. nih.gov

Microwave-assisted direct esterification offers a rapid and often higher-yielding alternative to conventional heating. organic-chemistry.org This technique involves reacting the phosphinic acid directly with an excess of the desired alcohol at elevated temperatures (160–200 °C) under microwave irradiation. organic-chemistry.org The addition of an ionic liquid catalyst can sometimes promote the reaction, allowing for lower temperatures and shorter reaction times. organic-chemistry.org

Table 1: Representative Esterification Conditions for Phosphinic Acids This table shows generalized conditions and typical yields for methods applicable to the esterification of this compound, based on literature for analogous compounds.

| Method | Reagents | Solvent | Conditions | Typical Yield | Reference |

| Orthosilicate | Alcohol, Orthosilicate (e.g., Si(OEt)₄) | Toluene | Reflux, 24h | Excellent | google.com |

| DIC Coupling | Alcohol, DIC, TEA | DMF | 80 °C, 3h | High (up to 99%) | nih.gov |

| Microwave (MW) | Alcohol (15-fold excess) | None | 160-200 °C, 30 min | Good to Excellent (73-94%) | organic-chemistry.org |

Silylation of Hydroxyl Groups for Enhanced Volatility and Stability

Silylation is a chemical process that replaces the acidic proton of the hydroxyl group with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. This derivatization is valuable for several reasons: it can protect the acidic group, increase the compound's thermal stability and volatility for analytical techniques like gas chromatography, and generate reactive intermediates for further synthesis. nih.govmasterorganicchemistry.com

Common silylating agents include hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl chloride (TMSCl). nih.govrsc.org The reaction with TMSCl is often performed in the presence of a base, such as triethylamine (B128534) or Hünig's base (DIPEA), to neutralize the HCl byproduct. masterorganicchemistry.comrsc.org Heating a mixture of the phosphinic acid with HMDS is another effective method that can lead to quantitative formation of the silylated product. libretexts.org

The resulting product is a silyl (B83357) phosphinite ester. This intermediate is significantly more nucleophilic at the phosphorus atom than the parent acid, making it a key precursor for forming a second phosphorus-carbon bond, for example, through P-Michael additions. libretexts.org The silylation effectively activates the phosphinic acid for subsequent reactions that would otherwise be difficult to achieve.

Formation of Acid Anhydrides from this compound

The dehydration of two molecules of a phosphinic acid, or the reaction of a phosphinic acid with a suitable derivative, can form a phosphinic anhydride (B1165640), characterized by a P-O-P linkage. These anhydrides are reactive compounds that can serve as acylating agents in further synthetic steps.

A practical method for preparing phosphinic anhydrides involves a two-step process. First, the this compound would be converted to its corresponding phosphinic chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

In the second step, the resulting Octan-4-YL(phenyl)phosphinic chloride is reacted with an aliphatic carboxylic acid anhydride, such as acetic anhydride. The reaction proceeds by forming the phosphinic anhydride and a carboxylic acid halide (e.g., acetyl chloride), which is removed by distillation to drive the reaction to completion. google.com This method avoids the formation of large quantities of gaseous hydrogen halides that can occur with other routes. google.com The general reaction is as follows:

Step 1: R₂P(O)OH + SOCl₂ → R₂P(O)Cl + SO₂ + HCl Step 2: R₂P(O)Cl + (CH₃CO)₂O → R₂P(O)O(O)PR₂ + CH₃COCl

Alkylation and Acylation Reactions on the Organic Moieties

Modification of the organic portions of the molecule—the phenyl ring and the octyl chain—presents a different set of synthetic challenges and opportunities compared to reactions at the phosphorus center.

Phenyl Group: The phenyl ring is susceptible to electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts alkylation and acylation. masterorganicchemistry.comwikipedia.org These reactions allow for the introduction of various substituents directly onto the aromatic ring. However, the phosphinic acid group, -P(O)(OH)R, is an electron-withdrawing group. As such, it deactivates the phenyl ring towards electrophilic attack and acts as a meta-director. libretexts.org Therefore, attempts to perform a Friedel-Crafts acylation on this compound would require harsh conditions (e.g., a strong Lewis acid catalyst like AlCl₃) and would be expected to yield the meta-substituted product. wikipedia.org The reaction is often challenging on strongly deactivated rings. libretexts.orgyoutube.com

Octyl Group: The octan-4-yl group is a saturated aliphatic chain. Unlike the aromatic phenyl ring, this alkyl moiety is generally inert to the electrophilic conditions of Friedel-Crafts reactions. Modifying the octyl chain would require different strategies, such as free-radical halogenation, which tends to be unselective and could lead to a complex mixture of products. Therefore, targeted alkylation or acylation on the octyl group of the intact molecule is not a straightforward synthetic route.